molecular formula C13H12N2O B181322 N-(2-アミノフェニル)ベンズアミド CAS No. 721-47-1

N-(2-アミノフェニル)ベンズアミド

カタログ番号 B181322
CAS番号: 721-47-1
分子量: 212.25 g/mol
InChIキー: RFDVMOUXHKTCDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-aminophenyl)benzamide is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its role as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of HDACs has been linked to antiproliferative and antifibrotic activities, making N-(2-aminophenyl)benzamide a promising candidate for therapeutic applications .

科学的研究の応用

N-(2-aminophenyl)benzamide has a wide range of applications in scientific research:

作用機序

The primary mechanism of action of N-(2-aminophenyl)benzamide involves the inhibition of class I HDAC enzymes, particularly HDAC1 and HDAC2. By binding to the active site of these enzymes, the compound prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in the relaxation of chromatin structure and subsequent activation of gene transcription. The compound has been shown to downregulate the expression of epidermal growth factor receptor (EGFR) mRNA and protein, contributing to its antiproliferative effects .

Safety and Hazards

The safety information for “N-(2-aminophenyl)benzamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

準備方法

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing N-(2-aminophenyl)benzamide involves the reaction of 2-aminobenzamide with benzoyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond .

Another method involves the use of phenyl isocyanate, which reacts with N-(2-aminophenyl)benzamide to form secondary amides. This process involves a sequential nucleophilic/intramolecular addition followed by transamidation. The reaction is noted for its atom-economy and practicality, making it suitable for industrial applications .

化学反応の分析

Types of Reactions

N-(2-aminophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reductive reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: N-(2-aminophenyl)benzamide can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzamides.

類似化合物との比較

N-(2-aminophenyl)benzamide is unique due to its specific inhibition of class I HDACs and its dual antiproliferative and antifibrotic activities. Similar compounds include:

    Chidamide: Another benzamide HDAC inhibitor approved for cancer treatment.

    Vorinostat: A hydroxamic acid-based HDAC inhibitor with broader HDAC inhibition.

    Romidepsin: A cyclic peptide HDAC inhibitor with potent activity against HDAC1 and HDAC2.

These compounds share the common feature of HDAC inhibition but differ in their chemical structures, specificity, and therapeutic applications .

特性

IUPAC Name

N-(2-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDVMOUXHKTCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353948
Record name N-(2-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

721-47-1
Record name N-(2-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminophenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.62 g (10 mmole) of N,N′-carbonyldiimidazole were added to a dimethyl sulfoxide (10 ml) solution including 1.12 g (10 mmole) of benzoic acid, followed by stirring at room temperature for 1 hour. After the addition of 2.16 g (20 mmole, 2 equivalents) of 1,2-phenylenediamine, 1.9 ml of trifluoroacetic acid were added dropwise at room temperature. After reaction had been further carried out at room temperature for 15 hours, a post-treatment was performed in the same manner as in Example 6 to obtain 1.27 g (yield: 59%) of N-(2-aminophenyl)benzamide.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminophenyl)benzamide
Reactant of Route 3
N-(2-aminophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-aminophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-aminophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-aminophenyl)benzamide

Q & A

Q1: What is N-(2-aminophenyl)benzamide primarily known for in the scientific literature?

A1: N-(2-aminophenyl)benzamide is a chemical scaffold often incorporated into molecules designed to inhibit histone deacetylases (HDACs) [, , , , ]. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones.

Q2: How does inhibiting HDACs relate to anticancer activity?

A2: Dysregulation of HDAC activity has been linked to the development and progression of cancer [, ]. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them promising anticancer agents [, , , ].

Q3: Which HDAC isoforms does N-(2-aminophenyl)benzamide typically target?

A3: N-(2-aminophenyl)benzamide derivatives have been reported to exhibit varying degrees of selectivity for different HDAC isoforms. Some show selectivity for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3 [, , , ], while others demonstrate broader inhibitory activity across multiple isoforms [].

Q4: What are the structural features of N-(2-aminophenyl)benzamide important for HDAC inhibition?

A4: The N-(2-aminophenyl)benzamide moiety itself acts as a zinc-binding group, which is essential for chelating the zinc ion in the catalytic site of HDACs [, ]. Modifications to the benzamide ring, such as the addition of capping groups, can significantly impact potency and selectivity for different HDAC isoforms [, , ].

Q5: Can you give examples of modifications to the N-(2-aminophenyl)benzamide structure that influence HDAC inhibition?

A5: Studies have shown that incorporating heterocyclic capping groups, like oxazolines, thiazolines, and imidazolines, can increase potency and selectivity towards specific HDAC isoforms [, ]. Other modifications, such as introducing substituents on the benzamide ring, have also been explored for optimizing HDAC inhibitory activity [].

Q6: How do N-(2-aminophenyl)benzamide-based HDAC inhibitors affect cancer cells at the cellular level?

A6: These inhibitors can induce histone H3K9 acetylation [, ], downregulate the expression of proteins like cyclin E [], and impact EGFR mRNA and protein levels [] in cancer cells.

Q7: How do structural modifications to the N-(2-aminophenyl)benzamide scaffold impact its anticancer activity?

A7: Researchers have investigated the structure-activity relationship (SAR) of N-(2-aminophenyl)benzamide extensively [, ]. Modifications to the core structure, such as adding substituents or changing the size and nature of capping groups, can significantly influence the compound's potency, selectivity for HDAC isoforms, and ultimately, its anticancer activity.

Q8: Can you provide specific examples of how SAR studies have guided the development of more potent N-(2-aminophenyl)benzamide-based HDAC inhibitors?

A8: Introducing a chiral oxazoline capping group led to the development of a highly potent and selective HDAC3 inhibitor []. Similarly, adding a 4-acetylamino group to the benzamide ring resulted in Acetyldinaline, a compound with significant antileukemic activity and improved therapeutic index compared to its parent compound [, , ].

Q9: How have computational chemistry approaches been utilized in the study of N-(2-aminophenyl)benzamide derivatives?

A9: Computational methods, like molecular docking [, , ] and QSAR modeling [, ], have proven valuable in understanding the interactions of N-(2-aminophenyl)benzamide derivatives with HDACs and predicting their activity. These approaches provide insights into the binding modes, structural features crucial for activity, and guide the design of novel and more potent inhibitors.

Q10: What in vitro models have been used to assess the anticancer activity of N-(2-aminophenyl)benzamide derivatives?

A10: Various human cancer cell lines, including MCF-7, A549, DU145, HCT116 [], Jurkat, HeLa [], U937, PC-3 [], and SW707 [], have been utilized to investigate the antiproliferative effects of these compounds.

Q11: What in vivo models have been employed to evaluate the anticancer efficacy of N-(2-aminophenyl)benzamide-based compounds?

A11: Animal models, such as rats with implanted osteosarcoma, methylnitrosourea-induced mammary carcinoma, acetoxymethyl-methylnitrosamine-induced colorectal adenocarcinoma [], and the Brown Norway acute myelocytic leukemia (BNML) model [, , ], have been used to study the in vivo efficacy and toxicity of these compounds.

Q12: Has the development of resistance to N-(2-aminophenyl)benzamide derivatives been observed?

A12: Yes, in the BNML rat model, researchers observed the development of resistance to Acetyldinaline after repeated administrations []. This highlights the importance of understanding resistance mechanisms and exploring strategies to overcome them.

Q13: Are there other potential therapeutic applications for N-(2-aminophenyl)benzamide derivatives besides cancer?

A13: Yes, one study explored the potential of a novel HDAC inhibitor, K-183, containing the N-(2-aminophenyl)benzamide moiety, in a rat model of cardiac hypertrophy []. While K-183 did not prevent hypertrophy, it showed some beneficial effects on heart function. This suggests that further exploration of these compounds for other diseases influenced by HDAC activity is warranted.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。